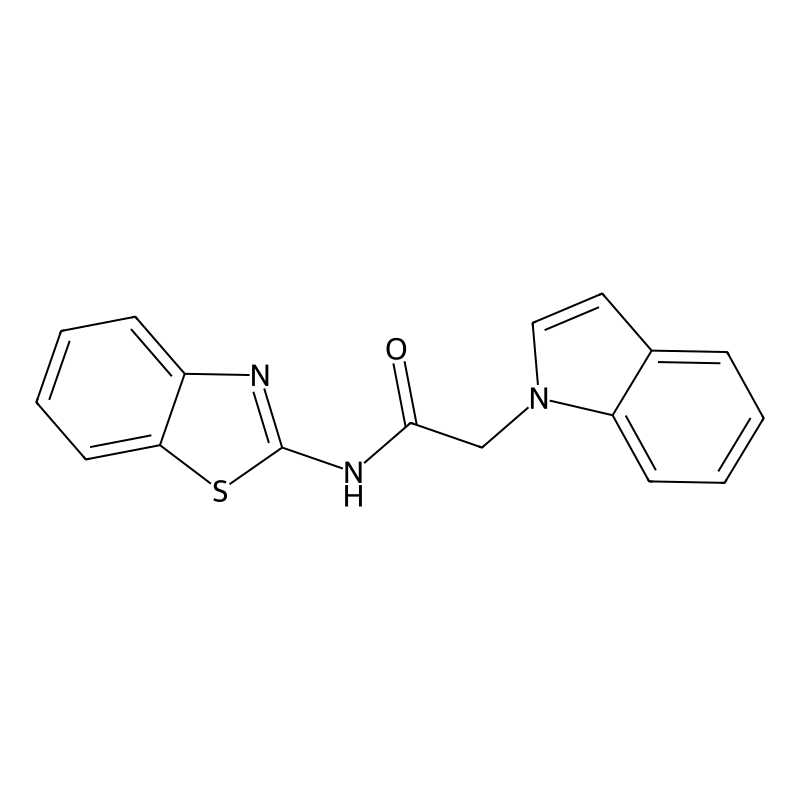

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science Applications

N-1,3-benzothiazol-2-yl-2-(1H-indol-1-yl)acetamide possesses a structure containing both a benzothiazole and an indole group. These groups are present in many functional materials, including organic electronics and semiconductors [1, 2]. Research could explore the synthesis and properties of N-1,3-benzothiazol-2-yl-2-(1H-indol-1-yl)acetamide to assess its potential applications in these areas.

- [1] doi:10.1002/adfm.200800841 Organic Light-Emitting Diodes Made from Condensed-Phase ?-Conjugated Poly(arylene ethynylene)s: )

- [2] doi:10.1021/acs.jpcc.5b08847 High-Performance Ambipolar Organic Transistors with Diketopyrrolopyrrole-Based Copolymers:

Medicinal Chemistry Studies

The benzothiazole and indole moieties are also found in various biologically active molecules [3, 4]. Research could investigate the synthesis of N-1,3-benzothiazol-2-yl-2-(1H-indol-1-yl)acetamide and its derivatives to explore potential bioactivity. This would likely involve in vitro and/or in vivo studies to assess the compound's interaction with biological targets.

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a compound featuring a benzothiazole moiety linked to an indole via an acetamide group. This structure combines elements known for their biological activity, particularly in medicinal chemistry. The benzothiazole ring is recognized for its role in various pharmacological applications, while the indole structure is often associated with neurotransmitter activity and other biological functions.

Key reactions include:

- Hydrolysis:

- Nucleophilic Substitution: The nitrogen can act as a nucleophile in reactions with alkyl halides or acyl chlorides.

Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. For example, benzothiazole derivatives have been evaluated for their anti-inflammatory effects and have shown promising results in reducing inflammation markers in vitro and in vivo .

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide generally involves several steps:

- Formation of Benzothiazole: Starting from 2-amino benzothiazole, which can be synthesized from aniline and thioketones.

- Acetamide Formation: Reacting the benzothiazole derivative with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

- Indole Coupling: The final step involves coupling with an indole derivative using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under controlled conditions .

Studies have shown that compounds containing both benzothiazole and indole moieties can interact synergistically with biological targets such as enzymes or receptors involved in inflammatory processes or cancer progression. Interaction studies typically involve binding assays or cellular assays to assess efficacy and mechanism of action .

Several compounds share structural similarities with N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide. Here are a few notable examples:

Uniqueness: The presence of both benzothiazole and indole in N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide may enhance its biological activity compared to simpler derivatives. This unique combination could lead to improved pharmacological profiles and broaden its therapeutic applications.